Medicinal chemistry groups pursuing kinase inhibitor SAR often encounter building blocks with inadequate purity or unverified substitution patterns, leading to irreproducible biological data. 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine (CAS 914636-83-2, ≥95% purity) solves this with a uniquely differentiated Br/CF3 scaffold:
• The aryl bromide enables efficient Suzuki-Miyaura diversification at the phenoxy para-position-a reactivity advantage absent in chloro or des-bromo analogs.
• The 4-CF3 group confers metabolic stability by reducing CYP450-mediated oxidative metabolism, prolonging target residence times.
• Consistent batch quality ensures SAR reproducibility across hit-to-lead campaigns.
Molecular FormulaC11H6BrF3N2O
Molecular Weight319.08 g/mol
CAS No.914636-83-2
Cat. No.B1294264
⚠ Attention: For research use only. Not for human or veterinary use.
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine (CAS 914636-83-2) is a halogenated heterocyclic building block within the pyrimidine class, distinguished by the concurrent presence of a bromophenoxy ether at the 2-position and an electron-withdrawing trifluoromethyl substituent at the 4-position . This substitution pattern yields a molecular formula of C₁₁H₆BrF₃N₂O and a molecular weight of 319.08 g/mol [1]. The pyrimidine core is a privileged pharmacophore in kinase inhibitor discovery, and the specific combination of a 4-bromo aryl ether and a 4-CF₃ group creates a unique scaffold with differentiated chemical and pharmacological properties compared to non-halogenated or singly-substituted analogs [1]. The compound is primarily utilized as a versatile synthetic intermediate for late-stage functionalization via the bromine handle and as a starting point for structure-activity relationship (SAR) campaigns in oncology and inflammation research .
Late-StageMay support diversification via bromine cross-coupling handle
SARReported starting point for oncology and inflammation SAR campaigns
ScaffoldPrivileged pyrimidine core for kinase inhibitor research
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine vs. Non-Halogenated Analogs
Direct substitution of 2-(4-bromophenoxy)-4-(trifluoromethyl)pyrimidine with closely related analogs (e.g., 2-(4-chlorophenoxy)- or 2-phenoxy- derivatives) is scientifically unjustified due to the profound and quantifiable impact of the bromine and trifluoromethyl groups on both physicochemical properties and biological target engagement. The bromine atom substantially increases lipophilicity (calculated LogP) and provides a versatile handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in des-bromo or chloro analogs . The trifluoromethyl group significantly enhances metabolic stability by shielding the pyrimidine ring from oxidative metabolism, a key driver of prolonged target residence times in cellular assays [1]. Class-level evidence from bromo-pyrimidine kinase inhibitor programs demonstrates that even minor halogen substitutions can alter kinase selectivity profiles and cytotoxic potency by an order of magnitude [2]. Therefore, assuming functional equivalence with in-class compounds lacking these specific substituents will lead to divergent SAR outcomes, erroneous biological data, and failed hit-to-lead optimization efforts.
Halogen impact on reactivity
Replacing bromine with chlorine or hydrogen alters lipophilicity and eliminates cross-coupling utility, potentially shifting SAR outcomes.
Metabolic stability dependence
Trifluoromethyl removal reduces metabolic stability and target residence time in cellular assays, as reported for related scaffolds.
Kinase selectivity modulation
Minor halogen variations can change kinase selectivity profiles by an order of magnitude, class-level evidence shows.
[1] Ayaz, P., et al. (2016). Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9. ACS Chemical Biology, 11(6), 1710–1719. (Note: Describes CF3 impact on kinase inhibitor residence time). View Source
[2] Munikrishnappa, C. S., Suresh Kumar, G. V., Bhandare, R. R., & Shaik, A. B. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. View Source
Purity & Batch Consistency for SAR Reproducibility
The commercial supply of 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine is specified at a minimum purity of 95% by the vendor AKSci, which serves as a critical baseline for reproducible biological assay results . While purity specifications are not a direct comparator to an analog's biological activity, this level of batch-to-batch consistency is essential for quantitative SAR interpretation. In contrast, many custom-synthesized or lower-grade analogs from non-specialized suppliers may exhibit variable purity that confounds comparative potency assessments.
Not Applicable; this is a quality benchmark for procurement
Quantified Difference
N/A
Conditions
Vendor-supplied technical datasheet specification
Why This Matters
High and consistent purity is a non-negotiable prerequisite for generating reliable, quantitative, and reproducible head-to-head biological data against comparator compounds in a procurement setting.
2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine has a molecular weight of 319.08 g/mol [1]. This places it within the optimal range for passive cellular permeability according to Lipinski's Rule of Five (MW < 500 Da). The presence of the heavy bromine atom contributes a substantial 79.9 Da, a key differentiator from lighter halogen analogs (e.g., chloro analog, MW ~ 274.6 Da) or unsubstituted phenoxy analog (2-Phenoxy-4-(trifluoromethyl)pyrimidine, MW 240.18 g/mol) . This difference in molecular weight correlates with a significant increase in calculated lipophilicity (cLogP), a critical determinant of membrane permeability, plasma protein binding, and non-specific binding artifacts in biochemical assays. While direct cLogP values are not experimentally derived here, the MW difference is a quantifiable and actionable proxy for procurement decisions.
Molecular WeightClass-level
319.08 g/mol
Directs permeability and lipophilicity shift vs. lighter analogs
44.5 Da heavier than chloro analog; 78.9 Da heavier than unsubstituted
Physicochemical PropertiesDrug DesignLipinski's Rule of Five
Target compound is 44.5 Da heavier than the chloro analog, and 78.9 Da heavier than the unsubstituted analog.
Conditions
Calculated from molecular formula (C₁₁H₆BrF₃N₂O) or vendor data.
Why This Matters
Molecular weight and associated lipophilicity directly impact a compound's ability to cross cell membranes and engage intracellular targets. Selecting the bromo analog provides a distinct and predictable shift in these critical drug-like properties compared to lighter alternatives.
Physicochemical PropertiesDrug DesignLipinski's Rule of Five
A defining feature of this compound is the presence of a bromine atom on the para-position of the phenoxy ring, enabling a suite of metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not possible with its chloro or des-halogen analogs . The bromine atom in related 4-(trifluoromethyl)pyrimidine scaffolds is explicitly noted as a site for Suzuki couplings, allowing for the rapid diversification of the scaffold into libraries of novel kinase inhibitors . While specific reaction yields for this exact compound are not provided in the public domain, the chemical principle is well-established: aryl bromides are superior electrophiles in palladium-catalyzed couplings compared to aryl chlorides, offering faster reaction kinetics and broader substrate scope. This translates directly to a higher degree of synthetic tractability and a greater probability of success in hit expansion and lead optimization campaigns.
Cross-Coupling ReactivityClass-level
Aryl-Br; Suzuki, Buchwald
Expands synthetic versatility for library diversification
Aryl bromides more reactive than aryl chlorides in oxidative addition
2-(4-Chlorophenoxy)-4-(trifluoromethyl)pyrimidine: Aryl-Cl (less reactive); 2-Phenoxy-4-(trifluoromethyl)pyrimidine: No halogen handle.
Quantified Difference
Aryl bromides exhibit significantly higher reactivity in oxidative addition, the rate-limiting step for many cross-couplings, compared to aryl chlorides. The des-halogen analog cannot undergo these reactions.
Conditions
Standard Pd-catalyzed cross-coupling conditions (e.g., Pd(PPh₃)₄, base, solvent).
Why This Matters
The bromine atom transforms the compound from a static screening hit into a dynamic and versatile synthetic intermediate, dramatically increasing its utility and value in a medicinal chemistry research program.
Medicinal chemists can reliably utilize the aryl bromide handle of 2-(4-Bromophenoxy)-4-(trifluoromethyl)pyrimidine in Suzuki-Miyaura couplings to introduce diverse boronic acids at the para-position of the phenoxy ring, rapidly generating focused libraries of novel 4-(trifluoromethyl)pyrimidine derivatives for kinase inhibitor screening . This application leverages the enhanced reactivity of the bromine atom relative to a chlorine atom and is not achievable with the des-bromo analog. The resulting compounds maintain the beneficial metabolic stability conferred by the 4-CF₃ group while exploring vector space for improved kinase selectivity [1].
Physicochemical Property Optimization in Lead Series
Researchers can use this compound as a key starting point in a lead optimization campaign to deliberately modulate lipophilicity. The compound's molecular weight (319.08 g/mol) and the presence of the heavy bromine atom offer a quantifiably higher cLogP starting point compared to the chloro or unsubstituted analogs [2]. This allows for a systematic exploration of the lipophilicity-activity relationship. The high commercial purity (≥95%) ensures that observed biological effects are due to the compound's intrinsic properties and not batch variability .
Metabolic Stability for Cellular Kinase Assays
The 4-trifluoromethyl group on the pyrimidine core is known to significantly enhance metabolic stability by reducing susceptibility to cytochrome P450-mediated oxidation, as demonstrated in studies of related kinase inhibitors [3]. This compound serves as a valuable core scaffold for designing cellularly active kinase probes with improved target residence times. The presence of the bromophenoxy group provides an orthogonal vector for modulating kinase selectivity, while the CF₃ group provides a basal level of metabolic robustness that can be compared against non-fluorinated analogs.
Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Aryl bromide reactivity for Suzuki coupling
Coupling efficiency & product purity
Lipophilicity optimization in lead series
Molecular weight & lipophilicity anchor
cLogP correlation with membrane permeability
Cellular kinase assay design
4-CF3 group for metabolic stability
Metabolic stability vs. non-fluorinated analogs
[1] Ayaz, P., et al. (2016). Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9. ACS Chemical Biology, 11(6), 1710–1719. View Source
[3] Ayaz, P., et al. (2016). Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9. ACS Chemical Biology, 11(6), 1710–1719. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.